molecular formula C13H12N2O B2625914 N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide CAS No. 2361638-58-4

N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide

Cat. No.: B2625914
CAS No.: 2361638-58-4
M. Wt: 212.252
InChI Key: XUEJQIHMNFUORO-UHFFFAOYSA-N
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Description

N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide is a chemical compound that belongs to the class of indenyl derivatives This compound is characterized by the presence of a cyano group at the 5-position of the indene ring and a prop-2-enamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the indene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted indenyl derivatives.

Mechanism of Action

The mechanism of action of N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the prop-2-enamide group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)acetamide
  • N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)propionamide
  • N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)butyramide

Uniqueness

N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-12-6-10-4-3-9(8-14)5-11(10)7-12/h2-5,12H,1,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEJQIHMNFUORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2=C(C1)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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